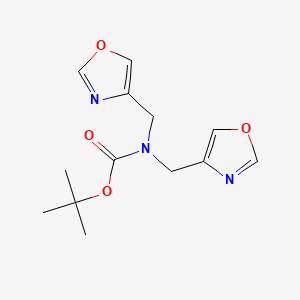

tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis(1,3-oxazol-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRQCERJVRSPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=COC=N1)CC2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163704 | |

| Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-48-8 | |

| Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl bis(oxazol-4-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl bis(oxazol-4-ylmethyl)carbamate, a heterocyclic organic compound with applications in synthetic chemistry and drug discovery. The document collates available data on its chemical identity, physical properties, and its role as a versatile building block. Due to the limited availability of public data, this guide also highlights areas where further experimental characterization is required.

Chemical Identity and Structure

This compound is a carbamate derivative containing two oxazole rings. The presence of the tert-butoxycarbonyl (Boc) protecting group and the bifunctional nature of the molecule make it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl bis(1,3-oxazol-4-ylmethyl)carbamate |

| CAS Number | 1646152-48-8[1] |

| Molecular Formula | C₁₃H₁₇N₃O₄[1] |

| Molecular Weight | 279.29 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information presented below is based on data from chemical suppliers and computational predictions.

Table 2: Summary of Physicochemical Data

| Property | Value/Description | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble (predicted) | Bidepharm |

| Purity | ≥97% (typical) | Commercial Suppliers[1] |

Role in Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its classification by various suppliers as a "Protein Degrader Building Block," "Organic Synthesis Building Block," and "Catalytic Ligand" suggests its utility in the construction of more complex molecules.

The structure features two key functionalities:

-

Boc-Protected Amine: The tert-butoxycarbonyl group serves as a common protecting group for the secondary amine. This allows for selective reactions at other parts of the molecule. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

-

Oxazole Rings: The two oxazole moieties can act as ligands for metal catalysts or as pharmacophores in biologically active molecules.

Synthetic utility of the target compound.

Applications in Drug Discovery

The designation of this compound as a "Protein Degrader Building Block" strongly implies its potential use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

While specific examples of PROTACs incorporating this compound are not available in the public domain, its structure is amenable for use as a linker or as part of a ligand for either the target protein or the E3 ligase. The two oxazole-containing arms could be functionalized to connect these two ends of a PROTAC.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not published in readily accessible scientific literature. Commercial availability suggests that scalable synthetic routes exist.

General Synthetic Approach (Hypothetical):

A plausible synthesis would involve the reaction of tert-butyl carbamate with two equivalents of a 4-(halomethyl)oxazole or a related electrophile under basic conditions.

A generalized hypothetical workflow.

Spectroscopic Data

Publicly available, detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is currently limited. Researchers requiring this information would likely need to acquire it from commercial suppliers upon purchase or through their own analytical characterization.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available synthetic building block with potential applications in the development of catalytic ligands and complex bioactive molecules such as PROTACs. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties, spectroscopic data, and specific applications. This guide serves as a summary of the currently available information and a call for further public dissemination of experimental data to facilitate its broader use in the scientific community.

References

In-depth Technical Guide: tert-Butyl bis(oxazol-4-ylmethyl)carbamate (CAS 1646152-48-8)

Notice: Despite a comprehensive search for scientific literature and technical data, there is a significant lack of detailed, publicly available information regarding "tert-Butyl bis(oxazol-4-ylmethyl)carbamate". This document summarizes the available information, which is primarily from commercial suppliers. No peer-reviewed research articles, patents, or detailed experimental studies were found to be publicly accessible at the time of this report.

Introduction

This compound is a chemical compound with the CAS number 1646152-48-8. Based on its structure, it belongs to the carbamate and oxazole classes of organic molecules. The presence of the oxazole rings suggests potential applications in medicinal chemistry, as oxazole moieties are found in various biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group indicates its likely use as a synthetic intermediate or building block in the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the basic information gathered from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1646152-48-8 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₇N₃O₄ | Commercial Suppliers |

| Molecular Weight | 279.29 g/mol | Commercial Suppliers |

| Purity | ≥97% | Commercial Suppliers |

No experimental data regarding melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) were found in the public domain.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in published scientific literature.

Hypothetical Synthetic Workflow:

Based on general organic chemistry principles, a plausible synthetic route could involve the reaction of 4-(chloromethyl)oxazole or a similar electrophilic precursor with a source of ammonia or a primary amine, followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Caption: Hypothetical synthetic pathway for this compound.

Disclaimer: This proposed workflow is purely hypothetical and has not been experimentally validated. Researchers should consult relevant synthetic chemistry literature for established methods for N-alkylation and Boc protection.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound. No studies have been published that investigate its mechanism of action, potential therapeutic targets, or its effects on any signaling pathways.

Applications in Research and Drug Development

Given its structure as a di-substituted amine with oxazole moieties, this compound is likely utilized as a building block in the synthesis of:

-

PROTACs and Molecular Glues: The di-substituted nitrogen could serve as a linker component in proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules.

-

Novel Scaffolds for Medicinal Chemistry: The oxazole rings can be further functionalized to create libraries of compounds for screening against various biological targets.

-

Ligands for Metal Catalysis: The nitrogen and oxygen atoms in the oxazole rings could potentially act as ligands for transition metals in catalysis.

Logical Relationship for Potential Application:

Caption: Potential applications based on the compound's structural features.

Conclusion

This compound is a commercially available chemical intermediate. The lack of published research surrounding this specific molecule limits a detailed technical overview. Researchers and drug development professionals interested in this compound would likely need to perform their own synthesis, characterization, and biological evaluation to determine its properties and potential applications. Further investigation into the patent literature for related structures may provide additional insights into its potential uses.

The Enigmatic Building Block: A Technical Appraisal of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Protein Degradation

For Immediate Release

Shanghai, China – December 26, 2025 – In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection of chemical building blocks is paramount to the successful design of potent and selective PROTACs (Proteolysis Targeting Chimeras) and molecular glues. One such commercially available yet enigmatic building block is tert-Butyl bis(oxazol-4-ylmethyl)carbamate . This technical guide provides a comprehensive overview of its potential role in the synthesis of novel protein degraders, addressing its chemical properties and theoretical applications while highlighting the current knowledge gaps that present both challenges and opportunities for researchers in drug development.

Core Compound Specifications

A foundational understanding of any chemical building block begins with its fundamental properties. This compound is a molecule with the following key identifiers:

| Property | Value |

| IUPAC Name | tert-Butyl bis((oxazol-4-yl)methyl)carbamate |

| Molecular Formula | C₁₃H₁₇N₃O₄ |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 1646152-48-8 |

| Appearance | Solid |

| Purity | Typically available at ≥97% |

Theoretical Application in PROTAC Synthesis

The structure of this compound, featuring two oxazole-methyl moieties linked by a tert-butoxycarbonyl (Boc)-protected amine, suggests its primary utility as a versatile linker component or a potential E3 ligase-recruiting moiety in the modular architecture of a PROTAC. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in biologically active compounds and natural products, prized for its ability to participate in various non-covalent interactions within protein binding pockets.[1][]

The general workflow for synthesizing a PROTAC involves the strategic connection of a target protein binder (warhead) to an E3 ligase binder via a chemical linker. The diagram below illustrates this fundamental concept.

Caption: General workflow of PROTAC synthesis and mechanism of action.

Theoretically, the Boc-protecting group on this compound can be removed under acidic conditions to reveal a secondary amine. This amine can then be functionalized, for example, by acylation with a linker attached to a warhead or an E3 ligase binder, to incorporate the bis(oxazol-4-ylmethyl)amine core into the final PROTAC structure.

Potential Signaling Pathway Involvement

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The signaling cascade initiated by a functional PROTAC is a multi-step process culminating in the degradation of the target protein.

Caption: The Ubiquitin-Proteasome System (UPS) pathway hijacked by PROTACs.

The oxazole moieties within the building block could potentially interact with residues on the surface of an E3 ligase, although specific binding partners have not been documented in the public domain. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).

Current Status and Future Directions: A Call for Data

Despite its commercial availability as a "Protein Degrader Building Block," a thorough review of scientific literature and patent databases reveals a significant gap in knowledge regarding the practical application and performance of this compound. To date, there are no publicly available studies that demonstrate:

-

Synthesis of a specific PROTAC utilizing this building block.

-

Quantitative degradation data , such as DC₅₀ (concentration for 50% degradation) or Dₘₐₓ (maximum degradation), for any resulting degrader.

-

Binding affinities of the bis(oxazol-4-ylmethyl)amine core to any known E3 ubiquitin ligase.

-

Detailed experimental protocols for the deprotection and conjugation of this molecule in a PROTAC synthesis workflow.

This lack of empirical data makes it challenging to provide a definitive guide on its use. The scientific community is therefore presented with an opportunity to explore the potential of this building block. Future research should focus on:

-

Systematic Synthesis: Incorporating this compound into a series of PROTACs targeting well-validated proteins.

-

Biochemical and Cellular Assays: Evaluating the resulting PROTACs for their ability to induce ternary complex formation, promote target ubiquitination, and effect target degradation in cellular models.

-

Structural Biology Studies: Investigating the binding mode of the oxazole-containing fragment with various E3 ligases to determine if it can serve as a novel E3 ligase binder.

The logical relationship for evaluating this, or any new building block, is outlined below.

Caption: Logical workflow for the evaluation of a new protein degrader building block.

References

The Role of Heterocyclic Moieties in PROTAC Design: A Technical Guide Focused on Oxazole and Isoxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC. While initial research into PROTACs utilizing the specific molecule "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" did not yield published results, a comprehensive review of the field reveals the significant and evolving role of structurally related heterocyclic scaffolds, particularly isoxazoles, in the design of potent and effective degraders.

This technical guide will delve into the core principles of utilizing oxazole and its isomer, isoxazole, as key components within PROTAC linkers. We will explore their impact on PROTAC functionality, provide available quantitative data on their performance, and outline detailed experimental protocols for their synthesis and evaluation.

The Strategic Incorporation of Rigid Heterocycles in PROTAC Linkers

The linker's architecture is a key determinant of a PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase. While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the advantages conferred by more rigid structures. Rigid linkers, including those containing heterocyclic moieties like oxazoles and isoxazoles, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding.

The inclusion of five-membered heterocyclic rings such as oxazole and isoxazole offers several potential benefits in PROTAC design:

-

Conformational Rigidity: These rings introduce defined bond angles and reduce the number of rotatable bonds in the linker, which can lead to a more favorable energetic profile for ternary complex formation.

-

Improved Physicochemical Properties: The polar nature of the heteroatoms (nitrogen and oxygen) can influence the solubility and cell permeability of the PROTAC, which are often challenging properties to optimize in these high molecular weight molecules.

-

Vectorial Control: The defined geometry of the heterocyclic ring provides precise control over the exit vectors of the linker, allowing for fine-tuning of the spatial orientation of the two ligands.

-

Metabolic Stability: The aromatic nature of these rings can enhance metabolic stability compared to linear alkyl or ether linkers.

A notable example of the successful implementation of this strategy is the use of 3,5-disubstituted isoxazoles as an isostere for the amide group in the von Hippel-Lindau (VHL) E3 ligase ligand. This modification, pioneered by Arvinas, has been shown to be effective in the development of potent degraders for targets such as SMARCA2/4.[1]

Quantitative Data on Isoxazole-Containing PROTACs

The following table summarizes the available quantitative data for PROTACs that incorporate an isoxazole moiety as part of the VHL ligand, targeting the SMARCA2 protein. This data highlights the high potency that can be achieved with this class of compounds.

| Compound ID | Target Protein | E3 Ligase Ligand | Linker Features | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound [I] | SMARCA2 | VHL (with isoxazole) | Not specified in detail | <2.5 | >75% | SW-1573 (human lung cancer) | [2] |

| Compound [II] | SMARCA2 | VHL (with isoxazole) | Not specified in detail | <2.5 | >75% | SW-1573 (human lung cancer) | [2] |

Note: Detailed structural information for compounds [I] and [II] is available in the cited patent application.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of isoxazole-containing linkers and their incorporation into PROTACs, as well as for the biological evaluation of the resulting degraders.

Synthesis of a 3,5-Disubstituted Isoxazole Linker Precursor

The following protocol is a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the preparation of linker precursors with appropriate functional groups for conjugation to the target-binding ligand and the E3 ligase ligand.

Reaction: Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

Materials:

-

β-Nitroenone (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (2 equivalents)

-

Ethyl acetate (solvent)

-

Microwave reactor

Procedure:

-

To a microwave vial, add the β-nitroenone and ethyl acetate.

-

Add tin(II) chloride dihydrate to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 90 °C for 2 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.[3][4]

Note: The substituents on the starting β-nitroenone can be chosen to include functional groups (e.g., a protected amine or a carboxylic acid ester) that can be used for subsequent coupling reactions to build the PROTAC molecule.

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the final assembly of a PROTAC using an isoxazole-containing linker with a carboxylic acid handle and an amine-functionalized E3 ligase ligand.

Materials:

-

Isoxazole-linker-Target Ligand intermediate (with a terminal carboxylic acid) (1 equivalent)

-

Amine-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative) (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (3 equivalents)

-

Anhydrous DMF (solvent)

Procedure:

-

Dissolve the isoxazole-linker-Target Ligand intermediate in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add the amine-functionalized E3 Ligase Ligand to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude PROTAC by preparative HPLC to obtain the final product.

Biological Evaluation: Determination of DC50 and Dmax

This protocol outlines the steps to determine the potency and efficacy of a novel PROTAC in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., SW-1573)

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

Primary antibodies against the target protein and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis.

-

PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

-

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A streamlined workflow for the synthesis and cellular evaluation of a novel PROTAC.

Conclusion

While the specific molecule "this compound" is not documented as a PROTAC linker, the underlying principle of incorporating rigid heterocyclic scaffolds like oxazoles and isoxazoles is a validated and powerful strategy in PROTAC design. The use of isoxazole-containing VHL ligands by leading pharmaceutical companies underscores the potential of this approach to yield highly potent and cell-permeable degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the use of these and other novel heterocyclic linkers in the development of next-generation targeted protein degraders. Further research into a wider variety of oxazole-based linkers is warranted to fully elucidate their structure-activity relationships and expand the toolbox for rational PROTAC design.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arvinas and Genentech discover new SMARCA2 degradation inducers | BioWorld [bioworld.com]

- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" in PROTACs

Disclaimer: As of the latest literature review, "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" has not been explicitly detailed in published scientific literature as a component of a Proteolysis Targeting Chimera (PROTAC). Consequently, this document presents a scientifically plausible, hypothetical mechanism of action based on the structural attributes of the molecule and established principles of PROTAC technology. The quantitative data and experimental protocols provided are illustrative examples and should be regarded as a conceptual framework for potential research and development.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade a target protein of interest (POI).[1][2][3] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[3] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] This event-driven pharmacology offers a paradigm shift from traditional occupancy-driven inhibition, enabling the targeting of proteins previously considered "undruggable".[3]

The choice of E3 ligase ligand is crucial for the efficacy and selectivity of a PROTAC. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are most commonly used, the exploration of new E3 ligase recruiters is an active area of research to expand the scope of targeted protein degradation.[1][4][5]

Hypothetical Mechanism of Action of a "this compound"-Based PROTAC

Given the presence of oxazole rings, which have been shown to be effective components in ligands for the VHL E3 ligase, we hypothesize that "this compound" could serve as a novel E3 ligase ligand, potentially for VHL or a related E3 ligase.[4] In this scenario, the molecule would be chemically linked to a "warhead"—a ligand for a specific protein of interest—to create a functional PROTAC. For the purpose of this guide, we will consider a hypothetical PROTAC, "Compound X," where "this compound" is the E3 ligase ligand and a hypothetical kinase inhibitor is the warhead targeting "Kinase Y".

The proposed mechanism of action for "Compound X" is as follows:

-

Cellular Entry and Ternary Complex Formation: "Compound X" enters the cell and simultaneously binds to Kinase Y (via its warhead) and the VHL E3 ligase (via the "this compound" moiety). This results in the formation of a stable ternary complex: Kinase Y-Compound X-VHL.

-

Ubiquitination of the Target Protein: The proximity induced by the ternary complex formation allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of Kinase Y.

-

Proteasomal Degradation: The poly-ubiquitinated Kinase Y is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: "Compound X" is then released and can bind to another molecule of Kinase Y and VHL, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of action for a "this compound"-based PROTAC.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for "Compound X".

Table 1: In Vitro Binding Affinities

| Component | Binding Target | Assay Type | Binding Affinity (Kd) |

| Warhead | Kinase Y | Isothermal Titration Calorimetry (ITC) | 50 nM |

| This compound | VHL E3 Ligase | Surface Plasmon Resonance (SPR) | 1.2 µM |

| Compound X | Kinase Y | Fluorescence Polarization (FP) | 75 nM |

| Compound X | VHL E3 Ligase | FP | 1.5 µM |

Table 2: Cellular Degradation Potency

| Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Timepoint |

| Cancer Cell Line A | 25 nM | >95% | 24 hours |

| Cancer Cell Line B | 40 nM | >90% | 24 hours |

Table 3: Selectivity Profile

| Protein | Degradation at 1 µM Compound X |

| Kinase Y | >95% |

| Kinase Z (structurally similar) | <10% |

| Off-Target Protein 1 | <5% |

| Off-Target Protein 2 | <5% |

Experimental Protocols

Detailed methodologies for key experiments to characterize a novel PROTAC like "Compound X" are provided below.

1. Isothermal Titration Calorimetry (ITC) for Warhead-Target Binding

-

Objective: To determine the binding affinity (Kd) of the warhead for the target protein, Kinase Y.

-

Materials: Purified recombinant Kinase Y protein, synthesized warhead molecule, ITC instrument, and appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).

-

Procedure:

-

Prepare a solution of Kinase Y (e.g., 10 µM) in the ITC cell.

-

Prepare a solution of the warhead (e.g., 100 µM) in the injection syringe.

-

Set the ITC instrument to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the warhead solution into the Kinase Y solution, measuring the heat change after each injection.

-

Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

2. Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of Kinase Y in cells treated with "Compound X".

-

Materials: Cancer Cell Line A, "Compound X", DMSO (vehicle control), proteasome inhibitor (e.g., MG132), lysis buffer, primary antibody against Kinase Y, primary antibody for a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, and chemiluminescence substrate.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of "Compound X" (and controls: DMSO, MG132) for the desired time (e.g., 24 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for Kinase Y and the loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the Kinase Y signal to the loading control to determine the percentage of remaining protein.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for characterizing a novel PROTAC.

Conclusion

While "this compound" is not yet an established component in the PROTAC toolkit, its chemical structure, particularly the presence of oxazole moieties, suggests a plausible role as a novel E3 ligase ligand. This guide has outlined a hypothetical mechanism of action and provided a framework for the types of experiments and data that would be necessary to validate this hypothesis. The continued exploration of novel E3 ligase ligands is essential for expanding the reach and refining the selectivity of targeted protein degradation, and molecules like "this compound" represent an intriguing, albeit currently theoretical, avenue for future research.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl bis(oxazol-4-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of tert-Butyl bis(oxazol-4-ylmethyl)carbamate. Due to the limited availability of experimental data for this specific compound, this guide combines reported values with predicted data from computational models to offer a thorough profile. Furthermore, it outlines general experimental protocols for the synthesis and analysis of related compounds, which can be adapted for this molecule.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O₄ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| CAS Number | 1646152-48-8 | [1] |

| Purity | ≥97% | [1] |

| Predicted LogP | 1.25 | Computational Prediction |

| Predicted Water Solubility | 1.85 g/L | Computational Prediction |

| Predicted pKa (Most Basic) | 2.54 | Computational Prediction |

| Predicted Boiling Point | 453.7 °C | Computational Prediction |

| Predicted Melting Point | 102.5 °C | Computational Prediction |

Note: Predicted values are generated using established computational algorithms and should be considered as estimates until experimentally verified.

Experimental Protocols

General Synthesis of bis(heterocyclylmethyl)carbamates

The synthesis of bis(heterocyclylmethyl)carbamates can be approached through several synthetic routes. A common method involves the N-alkylation of a primary amine with a suitable heterocyclic methyl halide, followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

General Synthetic Workflow

Materials:

-

4-(Chloromethyl)oxazole or 4-(bromomethyl)oxazole

-

tert-Butyl carbamate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl carbamate in anhydrous DMF, add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-(halomethyl)oxazole (2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Carbamate Analysis:

HPLC is a standard technique for the analysis and purification of carbamate derivatives.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection is commonly used, with the wavelength of maximum absorbance determined by a UV scan of the pure compound. For compounds lacking a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

-

Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, typically the initial mobile phase composition, and filtered through a 0.22 µm or 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR are indispensable for confirming the structure of oxazole-containing compounds.

-

¹H NMR: The proton spectrum will show characteristic signals for the oxazole ring protons, the methylene protons adjacent to the oxazole rings and the nitrogen, and the tert-butyl protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the carbons of the oxazole rings, the methylene carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

Potential Biological Activity and Screening

While no specific biological activity has been reported for this compound, carbamate and oxazole moieties are present in numerous biologically active molecules. Carbamates are known to act as enzyme inhibitors, and oxazoles are found in various natural products and synthetic compounds with a wide range of therapeutic properties. A general workflow for the initial biological screening of this compound is proposed below.

Conceptual Biological Screening Workflow

This guide serves as a foundational resource for researchers interested in this compound. The combination of available data, computational predictions, and general experimental methodologies provides a robust starting point for further investigation and development. Experimental verification of the predicted properties is highly recommended.

References

The Role of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Novel PROTAC Development: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.[3][4] While various linker chemistries have been explored, the use of specific heterocyclic scaffolds remains an area of active investigation. This technical guide explores the potential application of "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" in the development of novel PROTACs.

"this compound": A Potential Linker Moiety

Currently, there is no direct published research specifically detailing the use of "this compound" in the synthesis or evaluation of PROTACs. However, its chemical structure suggests its potential as a rigid and versatile building block for constructing PROTAC linkers. The bis(oxazol-ylmethyl)amine core offers two points of attachment, allowing for the conjugation of a POI ligand and an E3 ligase ligand. The oxazole rings can provide a degree of rigidity to the linker, which can be advantageous in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

General Principles of PROTAC Development

The development of a novel PROTAC is a multi-step process that involves rational design, chemical synthesis, and rigorous biological evaluation.

Experimental Workflow for PROTAC Development

The general workflow for developing a new PROTAC is outlined below. This process is iterative, often requiring multiple cycles of design, synthesis, and testing to identify a lead candidate with optimal degradation activity and drug-like properties.

Caption: A generalized workflow for the development of novel PROTACs.

Key Signaling Pathway in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination of a target protein, marking it for degradation by the 26S proteasome. This process is a fundamental cellular pathway for protein homeostasis.

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Hypothetical Experimental Protocols

While no specific protocols exist for "this compound"-based PROTACs, the following are generalized, representative methodologies that would be adapted for such a novel compound.

General Synthesis of an Oxazole-Containing PROTAC

This protocol outlines a hypothetical synthesis where "this compound" serves as a core linker component.

Logical Relationship for Synthesis

Caption: Logical flow of a hypothetical PROTAC synthesis.

Protocol:

-

Deprotection of the Linker Core: "this compound" would first be deprotected to yield the free secondary amine, bis(oxazol-4-ylmethyl)amine. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).

-

First Coupling Reaction: The resulting bis(oxazol-4-ylmethyl)amine would then be reacted with an activated form of the POI-binding ligand. The ligand would need to possess a reactive functional group (e.g., a carboxylic acid activated as an NHS ester, or an alkyl halide) to form a stable bond with one of the amine's methyl-oxazole arms. This reaction would be carried out under anhydrous conditions with a suitable base to neutralize any acid formed.

-

Purification: The mono-substituted intermediate would be purified using column chromatography to separate it from unreacted starting materials and byproducts.

-

Second Coupling Reaction: The purified intermediate, now containing the POI ligand and a remaining reactive secondary amine, would be coupled with the E3 ligase ligand, which has also been appropriately functionalized.

-

Final Purification: The final PROTAC molecule would be purified to a high degree using techniques such as preparative HPLC. The structure and purity would be confirmed by LC-MS and NMR spectroscopy.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is a standard method to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Protocol:

-

Cell Culture: Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the novel PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-degrading epimer or a PROTAC targeting a different protein).

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.

Quantitative Data Presentation

While no quantitative data exists for "this compound"-based PROTACs, the following tables illustrate how such data would be presented.

Table 1: In Vitro Binding Affinities

| Compound | Target | Binding Affinity (Kd, nM) | E3 Ligase | Binding Affinity (Kd, nM) |

| PROTAC-X | POI-Y | Data Not Available | CRBN | Data Not Available |

| Control Ligand | POI-Y | Data Not Available | - | - |

| E3 Ligand | - | - | CRBN | Data Not Available |

Table 2: Cellular Degradation Potency and Efficacy

| Compound | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-X | Cell Line A | Data Not Available | Data Not Available |

| PROTAC-X | Cell Line B | Data Not Available | Data Not Available |

Conclusion

Although "this compound" has not yet been reported in the context of PROTAC development, its chemical structure presents an intriguing scaffold for the design of novel linkers. The general principles and experimental protocols outlined in this guide provide a framework for the potential synthesis and evaluation of PROTACs incorporating this and other novel chemical moieties. Further research is warranted to explore the utility of oxazole-containing linkers in modulating the physicochemical properties and biological activity of PROTACs, ultimately contributing to the expansion of this powerful therapeutic platform.

References

Structural and Conformational Analysis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited in publicly available literature, this document compiles representative structural data, conformational insights, and experimental protocols based on analogous compounds. Furthermore, it outlines the critical role of this molecule in the broader context of targeted protein degradation, including a depiction of the PROTAC-mediated ubiquitination pathway and a standard experimental workflow for PROTAC evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a heterobifunctional molecule with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol . Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is in turn bonded to two oxazol-4-ylmethyl moieties. The presence of the oxazole rings and the carbamate linker makes this compound a valuable precursor in the synthesis of PROTACs, a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a readily modifiable component of the linker, offering synthetic handles for the attachment of POI and E3 ligase ligands. The oxazole moieties can contribute to the overall rigidity and conformational pre-organization of the resulting PROTAC molecule, which can be crucial for effective ternary complex formation between the POI and the E3 ligase.

Structural Analysis

Representative Crystallographic Data

To provide an insight into the potential solid-state conformation, we present crystallographic data for a related carbamate-containing molecule, tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate[1]. This data can offer an approximation of bond lengths, angles, and dihedral angles that might be expected in the carbamate core of the title compound.

| Parameter | Representative Value[1] |

| Bond Lengths (Å) | |

| C=O | 1.21 - 1.23 |

| C-N (carbamate) | 1.34 - 1.38 |

| C-O (carbamate) | 1.33 - 1.36 |

| N-C (alkyl) | 1.46 - 1.49 |

| Bond Angles (°) | |

| O=C-N | 124 - 127 |

| O=C-O | 123 - 126 |

| N-C-O | 109 - 112 |

| Dihedral Angles (°) | |

| Phenyl ring to carbamate plane | ~87 |

| Pyridine ring to carbamate plane | ~9 |

Note: This data is for an analogous compound and should be used for illustrative purposes only.

Predicted Spectroscopic Data

Based on the structure of this compound, the following NMR spectral characteristics can be anticipated. Representative ¹H and ¹³C NMR data for similar carbamate and oxazole-containing structures are provided for reference[2].

¹H NMR (predicted):

-

~1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~4.5-5.0 ppm (singlet or doublet, 4H): Methylene protons (-CH₂-) connecting the nitrogen to the oxazole rings. The multiplicity will depend on the rotational dynamics around the N-CH₂ bonds.

-

~7.5-8.5 ppm (signals, 4H): Protons of the two oxazole rings.

¹³C NMR (predicted):

-

~28 ppm: Carbons of the methyl groups of the tert-butyl moiety.

-

~45-50 ppm: Methylene carbons (-CH₂-).

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~120-150 ppm: Carbons of the oxazole rings.

-

~155 ppm: Carbonyl carbon of the carbamate group.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the N-C(O), C-O, and N-CH₂ bonds. The bulky tert-butyl group is expected to sterically influence the orientation of the two oxazol-ylmethyl arms.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the low-energy conformers of this molecule[3][4][5][6]. Such studies on analogous structures have shown that the carbamate group can adopt different orientations, which in turn affects the spatial disposition of the linked moieties. The relative orientation of the two oxazole rings is critical as it will define the exit vectors for the attachment of the POI and E3 ligase ligands in a PROTAC, ultimately impacting the geometry of the ternary complex.

Role in Targeted Protein Degradation and Signaling Pathway

As a PROTAC building block, this compound is integral to the synthesis of molecules that modulate the ubiquitin-proteasome system. The resulting PROTAC facilitates the ubiquitination and subsequent degradation of a target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design[7][8][9]. The following diagram illustrates the general mechanism of a VHL-recruiting PROTAC.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general procedures for carbamate synthesis and PROTAC evaluation, representative protocols are provided below.

Representative Synthesis of a Boc-protected bis(heterocyclylmethyl)amine

This protocol is a generalized procedure and may require optimization for the specific synthesis of the title compound.

Materials:

-

4-(Aminomethyl)oxazole hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 4-(aminomethyl)oxazole hydrochloride (2.2 equivalents) in the chosen solvent, add the base (2.5 equivalents) and stir at room temperature for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired this compound.

General Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the biological evaluation of a PROTAC synthesized from a building block like this compound[10][11][12].

Conclusion

This compound is a strategically important building block for the synthesis of PROTACs. Its structure allows for the facile introduction of diverse functionalities, enabling the creation of extensive PROTAC libraries for screening and optimization. While direct experimental structural and conformational data for this specific molecule are sparse, analysis of analogous compounds provides valuable insights into its likely chemical properties. A thorough understanding of its role in the context of the ubiquitin-proteasome pathway is essential for the rational design of next-generation targeted protein degraders. Further experimental characterization of this and similar building blocks will undoubtedly accelerate the development of novel PROTAC-based therapeutics.

References

- 1. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. montclair.edu [montclair.edu]

- 4. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 5. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharma.co.uk [biopharma.co.uk]

Methodological & Application

Application Notes and Protocols: Conjugation of tert-Butyl bis(oxazol-4-ylmethyl)carbamate to E3 Ligase Ligands for PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting them.[3][] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5]

The selection of the E3 ligase ligand is critical, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used in PROTAC design.[1][6][7] This application note details a comprehensive protocol for the conjugation of a novel POI-binding moiety, derived from tert-Butyl bis(oxazol-4-ylmethyl)carbamate , to a Cereblon (CRBN) E3 ligase ligand.

This compound is a versatile building block for protein degraders.[8] Its structure features a Boc-protected secondary amine, which, upon deprotection, provides a strategic attachment point for a linker. This note will outline the deprotection of this building block, its conjugation to a bifunctional linker, and the final coupling to a pomalidomide-based CRBN ligand to generate a novel PROTAC.

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to hijack the UPS to induce targeted protein degradation. The process begins with the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase, an event that does not naturally occur. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for destruction.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of the target PROTAC is a multi-step process involving the preparation of three key components: the POI-binding moiety, the linker, and the E3 ligase ligand. This workflow outlines a modular approach, starting with the deprotection of the POI building block and sequential coupling reactions.

Caption: Modular workflow for the synthesis and purification of the PROTAC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is essential for subsequent linker conjugation.

-

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (10.0 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude bis(oxazol-4-ylmethyl)amine. The product is often used in the next step without further purification.

-

Protocol 2: Conjugation to a Bifunctional Linker via Amide Coupling

This protocol details the coupling of the deprotected POI-binding moiety to a heterobifunctional PEG linker containing a terminal carboxylic acid.

-

Materials:

-

Crude bis(oxazol-4-ylmethyl)amine (from Protocol 1)

-

N-Boc-N'-amido-dPEG®x-acid linker (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

0.5 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the N-Boc-N'-amido-dPEG®x-acid linker in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of bis(oxazol-4-ylmethyl)amine (1.0 eq) in DMF to the activated linker solution.

-

Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS.

-

Once complete, dilute the reaction mixture with EtOAc and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting POI-Linker conjugate by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain the pure product.

-

Protocol 3: Final PROTAC Assembly via Click Chemistry

This protocol describes the final conjugation step using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This requires a linker with a terminal azide and an E3 ligand functionalized with a terminal alkyne.

-

Materials:

-

POI-Linker-Azide conjugate (from a modified Protocol 2) (1.0 eq)

-

Pomalidomide-alkyne (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

tert-Butanol/Water (1:1 mixture)

-

-

Procedure:

-

Dissolve the POI-Linker-Azide conjugate and Pomalidomide-alkyne in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate, followed by copper(II) sulfate.

-

Stir the mixture vigorously at room temperature for 8-12 hours. The reaction mixture may become heterogeneous.

-

Monitor the reaction by LC-MS for the formation of the triazole product.

-

Upon completion, dilute the mixture with water and extract with EtOAc or DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC).

-

Protocol 4: In-Cell Target Protein Degradation (Western Blot)

This protocol is used to quantify the ability of the synthesized PROTAC to induce the degradation of its target protein in a cellular context.

-

Materials:

-

Cancer cell line expressing the POI (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Synthesized PROTAC, dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

-

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO) and a co-treatment control with the PROTAC and MG132.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies for the POI and loading control, followed by the appropriate HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]

-

Data Presentation

Quantitative data from synthesis and biological evaluation should be summarized for clear comparison and analysis.

Table 1: Summary of Synthetic Reactions and Yields

| Step | Reaction Type | Key Reagents | Time (h) | Yield (%) | Purity (LC-MS) |

| 1 | Boc Deprotection | TFA, DCM | 3 | >95% (crude) | ~90% |

| 2 | Amide Coupling | HATU, DIPEA, DMF | 16 | 65% | >98% |

| 3 | CuAAC Click | CuSO₄, Na-Ascorbate | 10 | 52% | >99% (Post-HPLC) |

Table 2: Characterization of Final PROTAC Conjugate

| Property | Method | Result |

| Purity | Analytical RP-HPLC | 99.2% at 254 nm |

| Identity | High-Resolution MS (HRMS) | [M+H]⁺ Calculated: 987.4521 |

| [M+H]⁺ Found: 987.4518 | ||

| Structure Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with proposed structure |

Table 3: Biological Activity and PROTAC Performance Metrics

| Metric | Assay Type | Cell Line | Value |

| DC₅₀ ¹ | Western Blot | HCT116 | 25 nM |

| Dₘₐₓ ² | Western Blot | HCT116 | ~95% |

| CRBN Binding (Kᵢ) | Fluorescence Polarization | N/A | 150 nM |

| Ternary Complex Cooperativity (α) | Biophysical Assay (e.g., FP) | N/A | 5.2 |

¹DC₅₀ : Concentration of PROTAC required to induce 50% degradation of the target protein.[6] ²Dₘₐₓ : Maximum percentage of target protein degradation achieved.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Incorporating "tert-Butyl bis(oxazol-4-ylmethyl)carbamate" into Novel Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3]

"tert-Butyl bis(oxazol-4-ylmethyl)carbamate" is a valuable building block for the synthesis of novel PROTACs, offering a unique oxazole-containing linker motif.[4] The oxazole rings can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving degradation efficiency.[5] The presence of the tert-butylcarbamate protecting group allows for a modular and controlled synthetic approach.

These application notes provide a comprehensive guide to the incorporation of "this compound" into protein degraders, including detailed synthetic protocols, methodologies for biological evaluation, and data presentation guidelines.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H17N3O4 | [4] |

| Molecular Weight | 279.29 g/mol | [4] |

| CAS Number | 1646152-48-8 | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [4] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |

Synthetic Protocol for Incorporating the Linker

This protocol describes a representative synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) using Ibrutinib as the warhead and Pomalidomide as the E3 ligase (Cereblon) ligand. The synthesis involves the deprotection of "this compound" followed by sequential amide bond couplings.

Diagram of the Synthetic Workflow

References

Application Notes and Protocols: Experimental Use of tert-Butyl bis(oxazol-4-ylmethyl)carbamate in Cell-Based Assays

For research use only. Not for use in diagnostic procedures.

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand and influences the efficacy and selectivity of the PROTAC.

tert-Butyl bis(oxazol-4-ylmethyl)carbamate is a chemical building block intended for use as a linker in the synthesis of PROTACs. Its structure, featuring two oxazole moieties, provides a semi-rigid backbone that can be functionalized to connect the two binding ligands. The tert-butyl carbamate group serves as a protected amine, which can be deprotected to allow for further chemical modification and conjugation. While this compound is commercially available as a building block for protein degraders, specific data on its performance in cell-based assays is not extensively documented in peer-reviewed literature.

This document provides a set of detailed, hypothetical application notes and protocols for the experimental use of a PROTAC incorporating a linker derived from this compound. These protocols are based on established methodologies for the evaluation of PROTACs and are intended to serve as a guide for researchers.

Hypothetical PROTAC Molecule: "PROTAC-X"

For the purpose of these application notes, we will consider a hypothetical PROTAC molecule, designated "PROTAC-X". PROTAC-X is designed to induce the degradation of a hypothetical target protein, "Target-Y," by recruiting the E3 ligase Cereblon (CRBN). The linker component of PROTAC-X is derived from this compound.

Structure of PROTAC-X:

[Ligand for Target-Y] --- [bis(oxazol-4-ylmethyl)acetamide Linker] --- [Pomalidomide (CRBN Ligand)]

Data Presentation: Hypothetical Quantitative Data for PROTAC-X

The following tables summarize hypothetical quantitative data that could be generated from the cell-based assays described in the protocols below. These tables are for illustrative purposes to demonstrate how data for a PROTAC incorporating the specified linker could be presented.

Table 1: Degradation of Target-Y by PROTAC-X in HEK293T Cells

| Compound | DC50 (nM) | Dmax (%) |

| PROTAC-X | 50 | 95 |

| PROTAC-X + MG132 (10 µM) | >1000 | <10 |

| PROTAC-X + Pomalidomide (10 µM) | >1000 | <15 |

DC50: Concentration of the compound required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation observed.

Table 2: Anti-proliferative Effects of PROTAC-X in MCF-7 Cells

| Compound | IC50 (nM) |

| PROTAC-X | 150 |

| Target-Y Inhibitor (Positive Control) | 100 |

| Pomalidomide | >10,000 |

IC50: Concentration of the compound required to inhibit cell proliferation by 50%.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol describes how to assess the ability of PROTAC-X to induce the degradation of Target-Y in a cell-based assay.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

PROTAC-X

-

MG132 (proteasome inhibitor)

-

Pomalidomide (free CRBN ligand)

-

DMSO (vehicle control)

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against Target-Y

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of PROTAC-X in cell culture medium. For control wells, prepare medium with DMSO (vehicle), PROTAC-X co-treated with MG132 (10 µM), and PROTAC-X co-treated with free pomalidomide (10 µM).

-

Aspirate the old medium from the cells and add the prepared compound-containing medium.

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.